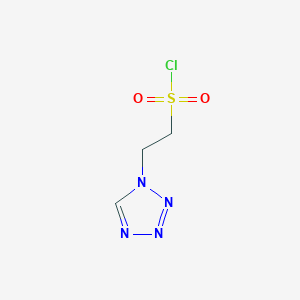![molecular formula C13H20N4O2 B2870372 5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 1807901-50-3](/img/structure/B2870372.png)
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is an organic compound notable for its unique structure, combining a pyrrolidinyl group and a piperidinyl group within a pyridazinone framework. Its structural components endow it with interesting chemical and biological properties, making it a subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis typically involves constructing the pyrrolidinyl and piperidinyl moieties separately before incorporating them into the pyridazinone ring. Typical conditions may include:
Step 1: Synthesis of the 3-hydroxy-1-pyrrolidine using a protecting group strategy to ensure selectivity.
Step 2: Creation of the piperidin-3-yl substituent through a Grignard reaction with 3-chloropiperidine.
Step 3: Coupling the intermediates through a condensation reaction, often facilitated by strong acids or bases and heated environments, to form the dihydropyridazinone ring.
Industrial Production Methods
Scalability of the above steps relies on efficient and economical reagents and solvents. Process optimization may involve:
Flow chemistry techniques: to handle potentially unstable intermediates.
Microwave-assisted synthesis: to expedite reaction times and improve yields.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidinyl ring can undergo oxidation to form the corresponding ketone.
Reduction: The pyridazinone core can be reduced under hydrogenation conditions, leading to a dihydropyridazine derivative.
Substitution: Both nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Employing hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Conversion to partially saturated nitrogen heterocycles.
Substitution: Formation of N-alkylated or N-acylated products depending on the electrophile used.
科学研究应用
Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, it is used to study interactions with specific protein targets due to its unique structural features, mimicking certain biomolecules.
Medicine
Potential medicinal applications include roles as enzyme inhibitors or receptor modulators, which can be explored in drug discovery programs.
Industry
In the industrial realm, this compound may be used in the design of new materials with specific electronic or mechanical properties.
作用机制
Molecular Targets
The compound exerts its effects through interaction with enzymes or receptors, often forming non-covalent bonds like hydrogen bonds or van der Waals interactions.
Pathways Involved
Binding to receptors: such as G-protein-coupled receptors (GPCRs), altering cellular signaling pathways.
Inhibition of enzymes: by mimicking the substrate or binding to the active site, reducing the enzyme's activity.
相似化合物的比较
Similar Compounds
2,3-dihydropyridazin-3-one derivatives: with different substituents.
Pyrrolidinyl and piperidinyl-substituted heterocycles: .
Uniqueness
Its combination of hydroxypyrrolidinyl and piperidinyl groups within a single molecule, which is relatively rare.
The presence of these groups enhances its potential interactions in biological systems, making it more versatile than many analogs.
Conclusion
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one represents a compound with significant potential due to its unique structure and versatility in various chemical, biological, medicinal, and industrial applications. Its synthesis, reactivity, and functional roles highlight the fascinating interplay between structure and function in organic chemistry.
属性
IUPAC Name |
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-piperidin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10/h6,8,10,12,14,18H,1-5,7,9H2/t10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAHDRLFEFNJPF-KFJBMODSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CC[C@@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2870290.png)

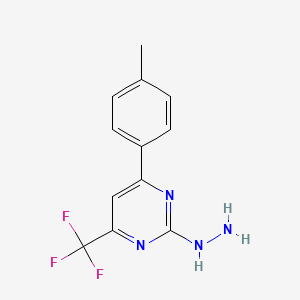
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine](/img/structure/B2870296.png)
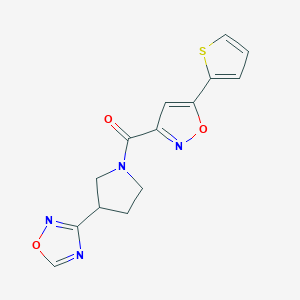
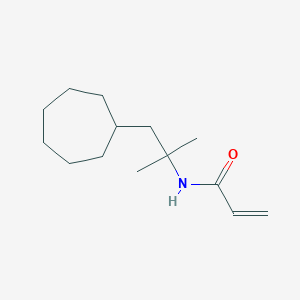
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2870300.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2870302.png)
![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)
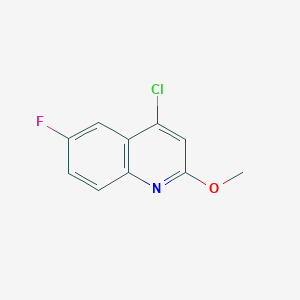
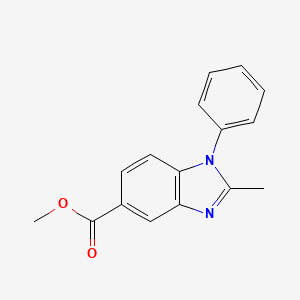
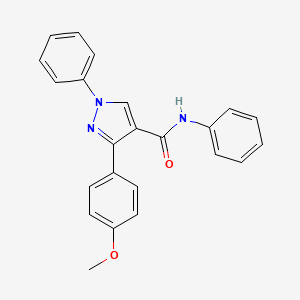
![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)
